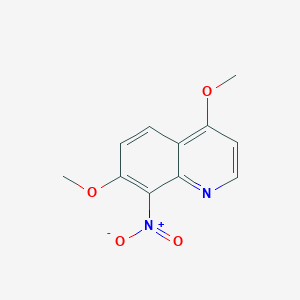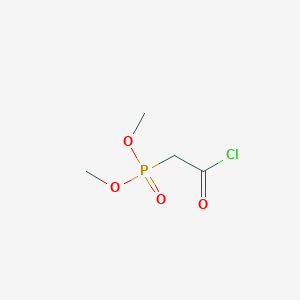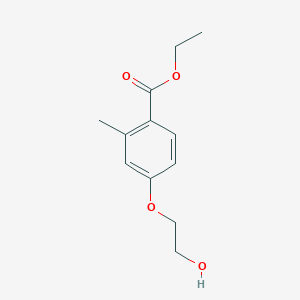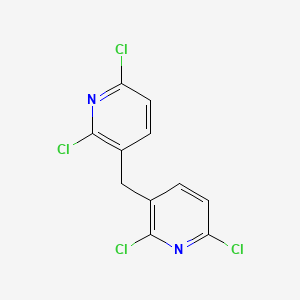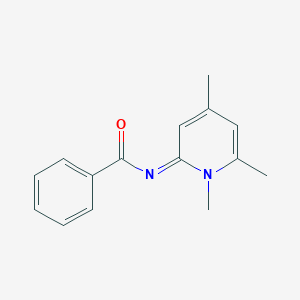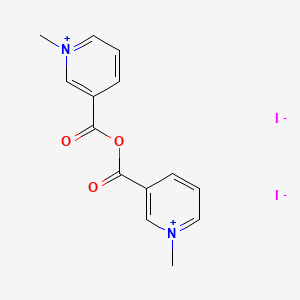![molecular formula C23H15O4- B14317557 2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate CAS No. 105578-65-2](/img/structure/B14317557.png)
2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate is an organic compound that features a phenanthrene moiety linked to a benzoate group through a methoxycarbonyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate typically involves the reaction of phenanthrene-9-methanol with benzoic acid derivatives under esterification conditions. A common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The phenanthrene moiety can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoate group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of phenanthrene-9-methanol and benzoic acid.
Substitution: Formation of substituted benzoate derivatives.
Aplicaciones Científicas De Investigación
2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mecanismo De Acción
The mechanism of action of 2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate involves its interaction with specific molecular targets. The phenanthrene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}benzoate
- 2-{[(Anthracen-9-yl)methoxy]carbonyl}benzoate
Uniqueness
2-{[(Phenanthren-9-yl)methoxy]carbonyl}benzoate is unique due to the presence of the phenanthrene moiety, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Propiedades
Número CAS |
105578-65-2 |
|---|---|
Fórmula molecular |
C23H15O4- |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
2-(phenanthren-9-ylmethoxycarbonyl)benzoate |
InChI |
InChI=1S/C23H16O4/c24-22(25)20-11-5-6-12-21(20)23(26)27-14-16-13-15-7-1-2-8-17(15)19-10-4-3-9-18(16)19/h1-13H,14H2,(H,24,25)/p-1 |
Clave InChI |
BHEBYIAVWAZQOJ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)COC(=O)C4=CC=CC=C4C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


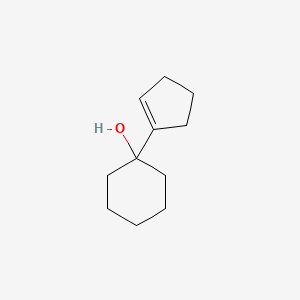
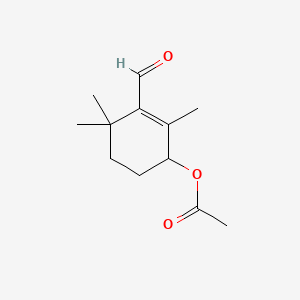
![{[(2,3-Dichloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14317507.png)

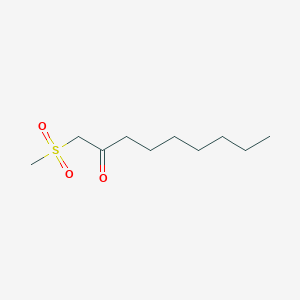
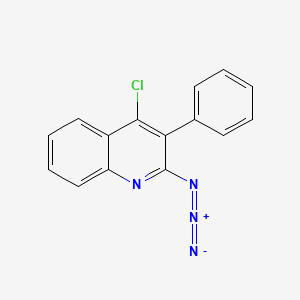
![2-(4-Methoxyphenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14317526.png)
